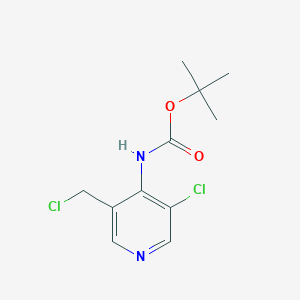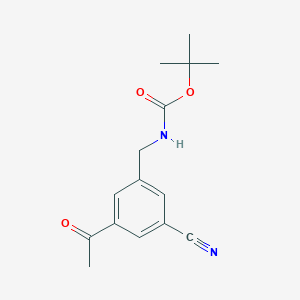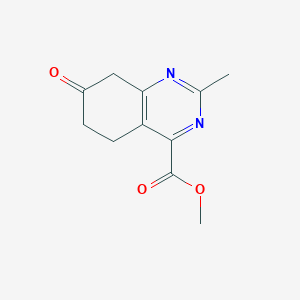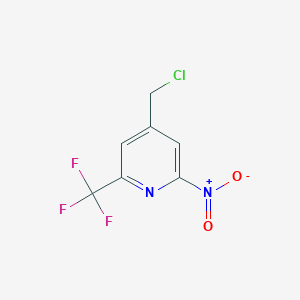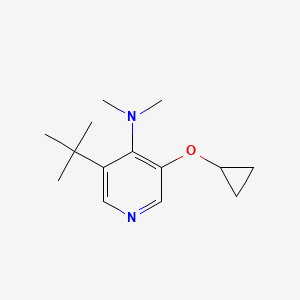![molecular formula C7H7ClN2O B14854627 2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine CAS No. 944899-77-8](/img/structure/B14854627.png)
2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine is a heterocyclic compound that contains both furan and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine typically involves the reaction of chloromethyl derivatives with pyrimidine precursors. One common method involves the use of 2-chloromethylpyridine derivatives, which are reacted with suitable nucleophiles under controlled conditions to form the desired compound . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the compound from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The furan and pyrimidine rings can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium methoxide, methanol, and various nucleophiles such as thiols and amines . Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thioether derivatives, while reactions with amines can produce amine derivatives .
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine include other chloromethyl derivatives of pyrimidine and furan rings, such as 2-chloromethyl-3,5-dimethyl-4-methoxypyridine and 2-chloromethyl-5,6,7,8-tetrahydrobenzo(b)thieno[2,3-d]pyrimidin-4(3H)-one .
Uniqueness
What sets this compound apart from similar compounds is its specific combination of furan and pyrimidine rings, which imparts unique chemical and biological properties.
Propiedades
Número CAS |
944899-77-8 |
|---|---|
Fórmula molecular |
C7H7ClN2O |
Peso molecular |
170.59 g/mol |
Nombre IUPAC |
2-(chloromethyl)-5,7-dihydrofuro[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H7ClN2O/c8-1-7-9-2-5-3-11-4-6(5)10-7/h2H,1,3-4H2 |
Clave InChI |
YBSKFOAKTCPCBI-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CN=C(N=C2CO1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


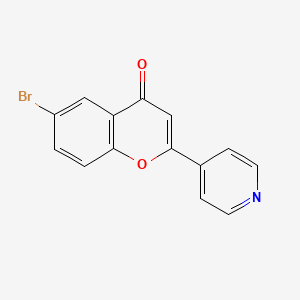
![Cyclobutanecarboxylic acid, 1-[[[(1S)-4-[(aminocarbonyl)amino]-1-[[[4-(hydroxymethyl)phenyl]amino]carbonyl]butyl]amino]carbonyl]-, ethyl ester](/img/structure/B14854549.png)
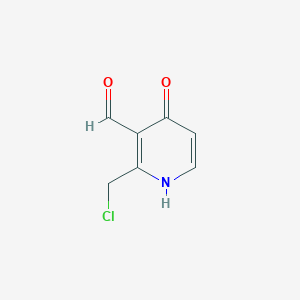
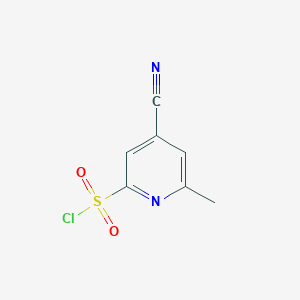
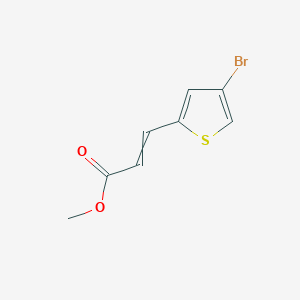
![N-benzyl-N-naphthalen-2-yl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14854567.png)
![potassium;[(E)-[6-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate](/img/structure/B14854571.png)
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B14854583.png)
